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Compound of Interest

Compound Name: 1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(5-Hydroxypyridin-2-
yl)ethanone, a key heterocyclic building block with significant potential in medicinal chemistry

and materials science. This document moves beyond a simple recitation of facts to offer

insights into its synthesis, properties, and potential applications, grounded in established

scientific principles.

Core Molecular Identity and Properties
Chemical Abstract Service (CAS) Number: 67310-56-9[1][2]

1-(5-Hydroxypyridin-2-yl)ethanone is a pyridinone derivative characterized by a

hydroxypyridine core functionalized with an acetyl group. This substitution pattern imparts a

unique electronic and steric profile, making it a valuable synthon for the elaboration of more

complex molecular architectures.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(5-Hydroxypyridin-2-
yl)ethanone is fundamental to its effective application in research and development. These

properties dictate its behavior in various chemical environments and biological systems.
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Property Value Source

Molecular Formula C₇H₇NO₂ [1][2]

Molecular Weight 137.14 g/mol [1][2]

Physical State Solid (white to yellow powder) [3]

Melting Point
Currently not available in the

public domain.

Boiling Point
Currently not available in the

public domain.

Solubility
Currently not available in the

public domain.

Expert Insight: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor)

and a ketone (a hydrogen bond acceptor) suggests that 1-(5-Hydroxypyridin-2-yl)ethanone
will exhibit moderate polarity. Its solubility is likely to be favorable in polar protic and aprotic

solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The pyridinic nitrogen

also offers a site for protonation, influencing its solubility in acidic aqueous solutions.

Spectral Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-
(5-Hydroxypyridin-2-yl)ethanone. While experimental spectra for this specific compound are

not readily available in public databases, predicted spectral data provides valuable guidance

for its identification.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct

signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the

acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the

aromatic protons would be indicative of the 1,2,5-trisubstituted pyridine ring system.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal resonances for

the carbonyl carbon of the acetyl group, the methyl carbon, and the five distinct carbons of

the pyridine ring. The chemical shift of the carbon bearing the hydroxyl group would be

particularly informative.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding

to the molecular weight of the compound (137.14 g/mol ).

Synthesis and Chemical Reactivity
The synthesis of 1-(5-Hydroxypyridin-2-yl)ethanone is a key consideration for its utilization.

While a specific, detailed experimental protocol for this exact molecule is not widely published

in peer-reviewed literature, its synthesis can be logically approached from readily available

starting materials.

Proposed Synthetic Pathway
A plausible synthetic route involves the demethylation of the corresponding methoxy derivative,

2-acetyl-5-methoxypyridine. This is a common and effective strategy for the preparation of

hydroxypyridines.

Synthetic Pathway

2-Acetyl-5-methoxypyridine Demethylation
(e.g., BBr₃, HBr)

Reagent 1-(5-Hydroxypyridin-2-yl)ethanoneProduct

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(5-Hydroxypyridin-2-yl)ethanone.

Experimental Considerations: The choice of demethylating agent is critical to the success of

this reaction. Boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving aryl methyl

ethers, but it must be handled with care due to its reactivity with atmospheric moisture.

Alternatively, hydrobromic acid (HBr) at elevated temperatures can also effect demethylation.

The reaction progress should be monitored by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC) to ensure complete conversion of the starting

material.

Key Reactions and Functional Group Transformations
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The functional groups present in 1-(5-Hydroxypyridin-2-yl)ethanone—the hydroxyl group, the

ketone, and the pyridine ring—offer multiple avenues for further chemical modification.

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be

converted to a triflate for participation in cross-coupling reactions.

Ketone: The acetyl group can be a handle for various transformations, including reduction to

the corresponding alcohol, conversion to an oxime, or participation in aldol-type

condensations.

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the directing

effects of the existing substituents must be considered. The nitrogen atom can also be

quaternized.

Applications in Drug Discovery and Medicinal
Chemistry
Hydroxypyridine scaffolds are prevalent in a wide range of biologically active molecules. 1-(5-
Hydroxypyridin-2-yl)ethanone serves as a valuable starting material for the synthesis of

novel compounds with potential therapeutic applications.

Expert Insight: The hydroxypyridinone moiety is a known metal-chelating pharmacophore. This

property is exploited in the design of inhibitors for metalloenzymes. The structural motif of 1-(5-
Hydroxypyridin-2-yl)ethanone can be found in derivatives that have been investigated for

various biological activities, including anti-inflammatory, antimicrobial, and anticancer

properties. For instance, derivatives of 3-hydroxypyridine-4-one have been synthesized and

evaluated as tyrosinase inhibitors and antioxidants.[4] While direct biological data for the title

compound is scarce, its structural similarity to these active molecules suggests its potential as

a precursor for new therapeutic agents.

The pyridine ring is a common feature in many FDA-approved drugs, and its presence can

enhance pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling
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As with any chemical substance, proper safety precautions must be observed when handling 1-
(5-Hydroxypyridin-2-yl)ethanone.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored at room temperature under an inert atmosphere,

such as nitrogen, to prevent degradation.[1]

Conclusion and Future Outlook
1-(5-Hydroxypyridin-2-yl)ethanone is a versatile chemical building block with considerable

untapped potential. While a comprehensive experimental dataset for this specific molecule is

not yet fully established in the public domain, its structural features and the known biological

activities of related compounds strongly suggest its utility in the development of novel

pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and

biological profile is warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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